![molecular formula C8H5BrN2O B1280143 6-Bromo-1,8-naphthyridin-2-ol CAS No. 72754-05-3](/img/structure/B1280143.png)
6-Bromo-1,8-naphthyridin-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 6-Bromo-1,8-naphthyridin-2-ol, has been a subject of interest in recent years . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The empirical formula of 6-Bromo-1,8-naphthyridin-2-ol is C8H5BrN2O . Its molecular weight is 225.04 .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures . In one method, trisubstituted 2-amino-1,8-naphthyridines were constructed in moderate to high yield via a multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Bromo-1,8-naphthyridin-2-ol: serves as a versatile building block in the synthesis of various heterocyclic compounds . These compounds are crucial in the development of new pharmaceuticals due to their complex structures and potential biological activities.
Development of Medicinal Chemistry
The compound is used in medicinal chemistry for the synthesis of molecules with potential therapeutic effects. It’s particularly valuable in creating compounds that target bacterial infections, as seen with drugs that contain the 1,8-naphthyridine core .
Material Science Applications
In material science, 6-Bromo-1,8-naphthyridin-2-ol is utilized for the development of advanced materials, such as components in light-emitting diodes (LEDs) and dye-sensitized solar cells . Its unique properties contribute to the efficiency and performance of these devices.
Ligand Synthesis for Metal Catalysis
This compound is also important in synthesizing ligands for metal catalysis. These ligands can bind to metals, facilitating various catalytic reactions that are essential in industrial processes and organic synthesis .
Molecular Sensors
Due to its structural features, 6-Bromo-1,8-naphthyridin-2-ol can be used to create molecular sensors. These sensors can detect specific molecules or ions, making them useful in environmental monitoring and diagnostics .
Self-Assembly Host-Guest Systems
The compound finds application in the creation of self-assembly host-guest systems. These systems have implications in nanotechnology, where they can be used to construct nanoscale devices and materials .
Safety And Hazards
6-Bromo-1,8-naphthyridin-2-ol is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements of H302, H315, H318, and H335 . Precautionary statements include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 . The target organs are the respiratory system .
properties
IUPAC Name |
6-bromo-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEWGGGNOQNYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC=C(C=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501168 | |
Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,8-naphthyridin-2-ol | |
CAS RN |
72754-05-3 | |
Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72754-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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